molecular formula C6H6O6 B1201925 (5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione CAS No. 5959-82-0

(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

Cat. No.: B1201925
CAS No.: 5959-82-0
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-DUZGATOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroascorbic acid, also known as dehydroascorbate or dhaa, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dehydroascorbic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Dehydroascorbic acid has been found in human intestine, brain and placenta tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroascorbic acid is primarily located in the cytoplasm. Dehydroascorbic acid participates in a number of enzymatic reactions. In particular, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid;  which is catalyzed by the enzyme dopamine beta-hydroxylase. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, dehydroascorbic acid is involved in catecholamine biosynthesis pathway, the disulfiram action pathway, and the tyrosine metabolism pathway. Dehydroascorbic acid is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), tyrosine hydroxylase deficiency, aromatic L-aminoacid decarboxylase deficiency, and the tyrosinemia type I pathway.

Properties

CAS No.

5959-82-0

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

IUPAC Name

(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5-/m1/s1

InChI Key

SBJKKFFYIZUCET-DUZGATOHSA-N

Isomeric SMILES

C([C@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O

SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

490-83-5

physical_description

Solid

Synonyms

dehydroerythorbic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Reactant of Route 2
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Reactant of Route 3
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Reactant of Route 4
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Reactant of Route 5
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Reactant of Route 6
Reactant of Route 6
(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

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